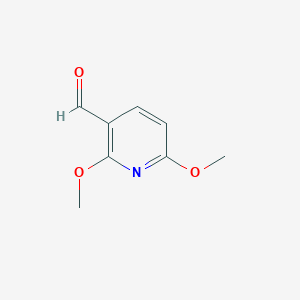

2,6-Dimethoxypyridine-3-carboxaldehyde

描述

Contextualization within Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental in numerous areas of chemistry, from medicinal applications to materials science. The nitrogen atom in the pyridine ring imparts basicity and allows for a range of chemical transformations. The electronic nature of the pyridine ring can be modulated by the presence of substituents. In the case of 2,6-Dimethoxypyridine-3-carboxaldehyde, the two electron-donating methoxy (B1213986) groups increase the electron density of the pyridine ring, influencing its reactivity in various reactions.

Significance of Pyridine-3-carboxaldehyde Scaffolds in Organic Synthesis

Pyridine-3-carboxaldehyde and its derivatives are important intermediates in the synthesis of a wide variety of more complex molecules. guidechem.com The aldehyde group is a versatile functional group that can participate in a multitude of chemical reactions, including nucleophilic additions, condensations, and oxidations. This reactivity allows for the construction of diverse molecular architectures. For instance, pyridine-3-carboxaldehyde derivatives can be used to synthesize Schiff base ligands with specific applications. guidechem.com The pyridine-3-carboxaldehyde scaffold is a key component in various biologically active compounds and is utilized in the fields of medicine and the chemical industry. guidechem.commaterialsciencejournal.org

Overview of Research Trajectories for this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. These include its use as a precursor for the synthesis of novel heterocyclic compounds, the development of new synthetic methodologies, and the exploration of its potential biological activities. The combination of the pyridine core, the reactive aldehyde, and the modulating methoxy groups makes it a promising candidate for the discovery of new chemical entities with interesting properties.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Solid |

| Melting Point | 68-72 °C |

| CAS Number | 58819-72-0 |

Structure

3D Structure

属性

IUPAC Name |

2,6-dimethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-4-3-6(5-10)8(9-7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHJWEBMUYYQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483294 | |

| Record name | 2,6-Dimethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58819-72-0 | |

| Record name | 2,6-Dimethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethoxypyridine-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dimethoxypyridine 3 Carboxaldehyde

Established Synthetic Pathways for 2,6-Dimethoxypyridine-3-carboxaldehyde

The creation of this aldehyde is primarily achieved through established organic reactions that are tailored for the specific reactivity of the pyridine (B92270) ring system.

Two principal conventional methods for the synthesis of this compound are directed ortho-lithiation and the Vilsmeier-Haack reaction.

Directed Ortho-Lithiation: This pathway is a powerful strategy for achieving regioselective functionalization of aromatic rings. clockss.orgthieme-connect.de The synthesis begins with the precursor 2,6-dimethoxypyridine (B38085). The methoxy (B1213986) group at the C-2 position acts as a directing metalating group (DMG), guiding a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to selectively remove a proton from the adjacent C-3 position. clockss.org This step, performed at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF, generates a highly reactive 3-lithiated intermediate. This intermediate is then treated with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group at the C-3 position. thieme-connect.declockss.org A final aqueous workup hydrolyzes the resulting adduct to yield the target compound. The primary advantage of this method is its exceptional regiocontrol.

Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgorganic-chemistry.org The pyridine ring, activated by two electron-donating methoxy groups, is a suitable substrate for this electrophilic substitution. The reaction employs a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). wikipedia.org The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile that attacks the activated pyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. organic-chemistry.org The success of this reaction depends on the nucleophilicity of the pyridine ring, which is significantly enhanced by the two methoxy substituents.

| Feature | Directed Ortho-Lithiation | Vilsmeier-Haack Reaction |

|---|---|---|

| Precursor | 2,6-Dimethoxypyridine | 2,6-Dimethoxypyridine |

| Key Reagents | LDA or n-BuLi; DMF | POCl₃; DMF |

| Reaction Type | Directed Metalation / Electrophilic Substitution | Electrophilic Aromatic Substitution |

| Typical Conditions | Low temperature (-78 °C), anhydrous THF | 0 °C to elevated temperatures, various solvents |

| Regioselectivity | High (directed to C-3) | Variable (dependent on electronic effects) |

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours (e.g., 5-7 h) mdpi.com | Minutes (e.g., 10-20 min) organic-chemistry.org |

| Energy Input | Conductive heating of the entire vessel | Direct dielectric heating of polar molecules |

| Yield Potential | Good | Often higher due to reduced side reactions beilstein-journals.org |

| Process Control | Standard temperature monitoring | Precise temperature and pressure control |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of synthesizing this compound, several green approaches can be considered. One key area is the replacement of conventional hazardous organic solvents. For instance, in a microwave-assisted Vilsmeier-Haack reaction, polyethylene (B3416737) glycol (PEG) can be used as a more environmentally benign reaction medium. tandfonline.comtandfonline.com Furthermore, developing catalytic versions of the synthesis, such as using a recyclable iron catalyst for pyridine ring formation, aligns with green principles by moving from stoichiometric to catalytic reagents. rsc.org Solvent-free reactions, where the neat reactants are mixed and heated (often under microwave conditions), represent another significant green alternative, minimizing solvent waste entirely. organic-chemistry.org

Precursor Compounds and Reagent Systems in this compound Synthesis

The successful synthesis of the target compound is critically dependent on the selection of the appropriate precursor and reagent system.

Precursor Compound : The primary starting material for the most direct synthetic routes is 2,6-dimethoxypyridine . This precursor contains the core pyridine structure with the two methoxy groups already in place, which serve to activate the ring and, in the case of lithiation, direct the formylation. guidechem.com

Reagent Systems :

For Directed Ortho-Lithiation : This system requires a strong, non-nucleophilic base and a formyl source.

Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) : Used to deprotonate the C-3 position. LDA is often preferred as its bulkiness can prevent addition to the pyridine ring. clockss.org

N,N-Dimethylformamide (DMF) : Serves as the electrophile that provides the formyl group. thieme-connect.de

For Vilsmeier-Haack Reaction : This system generates the electrophilic formylating agent in situ.

Phosphorus Oxychloride (POCl₃) or Oxalyl Chloride: Reacts with DMF to form the active Vilsmeier reagent. ijpcbs.com

N,N-Dimethylformamide (DMF) : Acts as the source for the formyl group and can also be used as the solvent. mdpi.com

| Compound Name | Role in Synthesis | Relevant Pathway(s) |

|---|---|---|

| 2,6-Dimethoxypyridine | Starting Material / Precursor | Ortho-lithiation, Vilsmeier-Haack |

| Lithium Diisopropylamide (LDA) | Deprotonating Agent (Base) | Ortho-lithiation |

| Phosphorus Oxychloride (POCl₃) | Activating Agent | Vilsmeier-Haack |

| N,N-Dimethylformamide (DMF) | Formylating Agent / Solvent | Ortho-lithiation, Vilsmeier-Haack |

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of impurities. For the directed ortho-lithiation pathway, precise temperature control is paramount. The reaction is typically initiated at -78 °C to ensure the stability of the lithiated intermediate and prevent side reactions. thieme-connect.de Slowly warming the reaction mixture after the addition of DMF can be necessary to drive the reaction to completion.

Stereochemical Control and Regioselectivity in Synthesis

Stereochemical Control: The target molecule, this compound, is a planar, achiral compound. Therefore, its synthesis does not involve the creation of stereocenters, and considerations of stereochemical control are not applicable.

Regioselectivity: This is the most critical aspect of the synthesis. The goal is to introduce the formyl group exclusively at the C-3 position of the 2,6-dimethoxypyridine ring.

In the directed ortho-lithiation route, regioselectivity is achieved with high fidelity. The C-2 methoxy group acts as an effective directing group, ensuring that the strong base abstracts the adjacent C-3 proton, leading to the formation of the 3-lithiated species and, consequently, the 3-formyl product. clockss.orgresearchgate.net

In the Vilsmeier-Haack reaction , regioselectivity is governed by the electronic directing effects of the two methoxy groups. As ortho-, para-directors, they strongly activate the C-4 position (para to both) and the C-3/C-5 positions (ortho to one). This creates a competition between substitution at C-4 and C-3. While the C-4 position is electronically more activated, steric hindrance from the adjacent methoxy groups may favor attack at the less hindered C-3 position. The precise outcome and the degree of regioselectivity can be sensitive to the specific reaction conditions. rsc.org Therefore, achieving high regioselectivity via this method can be more challenging than with the ortho-lithiation approach.

Chemical Reactivity and Derivatization of 2,6 Dimethoxypyridine 3 Carboxaldehyde

Aldehyde Functional Group Transformations

The aldehyde group at the C-3 position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, including condensation reactions, oxidation and reduction, and nucleophilic additions. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups.

Condensation Reactions

The aldehyde functionality of 2,6-Dimethoxypyridine-3-carboxaldehyde readily participates in condensation reactions with active methylene (B1212753) compounds and phosphorus ylides. These reactions are fundamental for forming new carbon-carbon double bonds.

A notable example is the Knoevenagel-type condensation. This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an acidic methylene group. For instance, this compound has been reacted with methyl 2,4-dihydroxy-6-propylbenzoate in the presence of a piperidine (B6355638) catalyst to form a substituted stilbene (B7821643) derivative. This transformation is a key step in the synthesis of certain polyketide compounds.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| This compound | Methyl 2,4-dihydroxy-6-propylbenzoate | Piperidine | Substituted Stilbene |

Furthermore, the aldehyde is a suitable substrate for the Wittig reaction, where it can react with a phosphorus ylide (Wittig reagent) to form an alkene. This reaction is highly versatile for introducing a wide range of substituents via the ylide component, effectively converting the carbonyl C=O bond into a C=C double bond.

Oxidation and Reduction Pathways

The aldehyde group can be readily transformed through both oxidation and reduction, providing access to the corresponding carboxylic acid and alcohol, respectively.

Reduction: The reduction of the aldehyde to a primary alcohol is a common and high-yielding transformation. For example, the treatment of this compound with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) efficiently yields (2,6-dimethoxypyridin-3-yl)methanol. This reaction proceeds under mild conditions and is highly selective for the aldehyde group.

| Starting Material | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol | (2,6-dimethoxypyridin-3-yl)methanol | 96% |

Oxidation: The aldehyde can be oxidized to the corresponding 2,6-dimethoxypyridine-3-carboxylic acid. While specific literature for this exact transformation is not prevalent, analogous oxidations of other pyridine-3-carboxaldehydes are well-documented. A common and effective oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄) in an acidic medium. This conversion provides a route to an important synthetic intermediate for further derivatization.

Nucleophilic Additions

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard and organolithium reagents. masterorganicchemistry.commasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation.

The addition of a Grignard reagent (R-MgX) to this compound, followed by an acidic workup, is expected to produce a secondary alcohol. The 'R' group from the Grignard reagent is introduced as a new substituent on the carbon that was formerly part of the aldehyde. This provides a straightforward pathway to a diverse range of chiral secondary alcohols, where the identity of the alcohol is determined by the choice of the Grignard reagent.

Pyridine Ring Functionalization and Substitution Reactions

The electronic nature of the pyridine ring, influenced by the nitrogen heteroatom and the existing substituents, governs its susceptibility to substitution reactions. The two electron-donating methoxy (B1213986) groups and the electron-withdrawing aldehyde group create a unique reactivity pattern.

Electrophilic Aromatic Substitution (if applicable)

While the pyridine ring is generally considered electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS), the presence of two strongly activating methoxy groups at the C-2 and C-6 positions enhances the electron density of the ring. These groups are ortho- and para-directing. The aldehyde group at C-3 is a deactivating group and directs incoming electrophiles to the meta position (C-5).

Considering these combined electronic effects:

The C-2 and C-6 methoxy groups activate the C-3 and C-5 positions (ortho) and the C-4 position (para).

The C-3 aldehyde group deactivates the ring and directs to the C-5 position.

The C-5 position is therefore strongly activated by the C-2 and C-6 methoxy groups (ortho and para, respectively) and is the only position directed by the deactivating aldehyde group. Consequently, electrophilic aromatic substitution, such as nitration or halogenation, is predicted to occur selectively at the C-5 position. For example, the nitration of the related 2,6-dichloropyridine (B45657) proceeds to give 2,6-dichloro-3-nitropyridine, demonstrating the feasibility of EAS on similarly substituted pyridine rings.

Nucleophilic Aromatic Substitution (if applicable)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen. In this compound, the methoxy groups at the C-2 and C-6 positions can function as effective leaving groups.

Studies on the closely related 2,6-dimethoxypyridine (B38085) have demonstrated that it undergoes mono-amination with piperidine, where one of the methoxy groups is displaced by the amine nucleophile. ntu.edu.sg This reaction, facilitated by a sodium hydride-iodide composite, proceeds in good yield. The presence of the electron-withdrawing aldehyde group at the C-3 position in this compound would be expected to further activate the ring towards nucleophilic attack, potentially facilitating the substitution of one or both methoxy groups.

| Substrate | Nucleophile | Reagents | Product | Yield |

|---|---|---|---|---|

| 2,6-Dimethoxypyridine | Piperidine | NaH, LiI | 2-Methoxy-6-(piperidin-1-yl)pyridine | 76% ntu.edu.sg |

This reactivity provides a valuable method for introducing nitrogen-based nucleophiles and other functional groups onto the pyridine core at the C-2 or C-6 positions.

Metal-Catalyzed Cross-Coupling Reactions

While direct cross-coupling at the C-H bonds of the this compound ring is challenging, the pyridine scaffold is a common participant in metal-catalyzed cross-coupling reactions after suitable pre-functionalization, typically by introducing a halide at a specific position. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.org For a derivative of this compound, such as a halogenated version (e.g., 4-bromo-2,6-dimethoxypyridine-3-carboxaldehyde), a Suzuki-Miyaura reaction could be employed to introduce new aryl or vinyl substituents onto the pyridine ring. cdnsciencepub.comrsc.org The reaction is highly valued for its tolerance of a wide range of functional groups, meaning the aldehyde moiety would likely remain intact under appropriate conditions. researchgate.net

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org A halogenated derivative of this compound could serve as the unsaturated halide, enabling the introduction of alkenyl side chains. This reaction is a powerful tool for C-C bond formation and has been adapted for use in aqueous media, enhancing its environmental compatibility. organic-chemistry.orgorganic-chemistry.org

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly reliable method for constructing arylalkyne and enyne structures. A halogenated derivative of the title compound could be coupled with various terminal alkynes to synthesize alkynylpyridine derivatives, which are versatile intermediates for further transformations. researchgate.net

These cross-coupling strategies highlight the potential of this compound as a building block, where derivatization followed by metal-catalyzed reactions can lead to a diverse array of complex molecules. nih.gov

Synthesis of Thiosemicarbazones from this compound

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amine derivatives. A prominent example is its reaction with thiosemicarbazide (B42300) or its N-substituted analogues to form the corresponding thiosemicarbazones. This reaction is a straightforward and efficient method for generating a class of compounds known for their diverse chemical properties and coordination chemistry. acs.org

The general synthesis involves reacting equimolar amounts of this compound and the desired thiosemicarbazide in a suitable solvent, typically ethanol. acs.org The reaction is often facilitated by the addition of a catalytic amount of acid, which serves to activate the aldehyde's carbonyl group toward nucleophilic attack. The mixture is typically heated to reflux, and upon completion, the thiosemicarbazone product often precipitates from the solution upon cooling and can be isolated by filtration. acs.org

Reaction Mechanisms and Kinetics of Thiosemicarbazone Formation

The formation of a thiosemicarbazone from an aldehyde is a classic example of a condensation reaction, which proceeds via a two-step mechanism:

Nucleophilic Addition : The reaction initiates with the nucleophilic attack of the terminal primary amine group (-NH2) of thiosemicarbazide on the electrophilic carbonyl carbon of this compound. This step results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.

Dehydration : The carbinolamine intermediate is unstable and subsequently undergoes dehydration (elimination of a water molecule) to form a stable carbon-nitrogen double bond (C=N), yielding the final thiosemicarbazone product.

Structural Diversity of Synthesized Thiosemicarbazones

The structural diversity of thiosemicarbazones derived from this compound is achieved by varying the substituent on the thiosemicarbazide starting material. While the pyridyl aldehyde portion of the molecule remains constant, a wide variety of functional groups can be introduced at the N4-position of the thiosemicarbazone moiety. This allows for the systematic modification of the molecule's steric and electronic properties, including lipophilicity, hydrogen-bonding capacity, and metal-chelating ability. This versatility has led to the creation of large libraries of thiosemicarbazone analogues for various chemical applications. tandfonline.com

| Thiosemicarbazide Reactant (R-NH-C(S)-NH-NH₂) | Substituent (R) | Resulting Thiosemicarbazone Product Name |

|---|---|---|

| Thiosemicarbazide | -H | 2-((2,6-dimethoxypyridin-3-yl)methylene)hydrazine-1-carbothioamide |

| 4-Methyl-3-thiosemicarbazide | -CH₃ | 2-((2,6-dimethoxypyridin-3-yl)methylene)-N-methylhydrazine-1-carbothioamide |

| 4-Ethyl-3-thiosemicarbazide | -CH₂CH₃ | N-ethyl-2-((2,6-dimethoxypyridin-3-yl)methylene)hydrazine-1-carbothioamide |

| 4-Phenyl-3-thiosemicarbazide | -C₆H₅ | 2-((2,6-dimethoxypyridin-3-yl)methylene)-N-phenylhydrazine-1-carbothioamide |

| 4-(4-Fluorophenyl)-3-thiosemicarbazide | -C₆H₄F | N-(4-fluorophenyl)-2-((2,6-dimethoxypyridin-3-yl)methylene)hydrazine-1-carbothioamide |

Cyclization Reactions Involving this compound Derivatives

The aldehyde group in this compound and its derivatives is a key functional group for participating in various cyclization reactions to construct new heterocyclic ring systems. These reactions can be intermolecular, involving other reactants, or intramolecular, where the aldehyde reacts with another functional group within the same molecule.

Hantzsch Condensation and Related Cycloadditions

The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine (B1217469) ring from an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgyoutube.com In this reaction, this compound can serve as the aldehyde component. The reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the other equivalent of the β-ketoester and the aldehyde. chegg.com These two intermediates then combine in a Michael addition followed by cyclization and dehydration to yield a 1,4-dihydropyridine (B1200194) derivative, where the C4 carbon of the new ring originates from the aldehyde. fiveable.me The resulting dihydropyridine can often be oxidized to the corresponding fully aromatic pyridine. wikipedia.org This methodology provides a powerful route to highly substituted pyridine and dihydropyridine structures.

| Reactant 1 | Reactant 2 (2 equiv.) | Reactant 3 | Product Type |

|---|---|---|---|

| This compound | Ethyl acetoacetate | Ammonium acetate | 4-(2,6-dimethoxypyridin-3-yl)-1,4-dihydropyridine derivative |

| This compound | Methyl acetoacetate | Ammonia | 4-(2,6-dimethoxypyridin-3-yl)-1,4-dihydropyridine derivative |

| This compound | Dimedone | Ammonium acetate | Acridine-dione derivative |

Intramolecular Cyclization Pathways

Derivatives of this compound can be designed to undergo intramolecular cyclization, a powerful strategy for the efficient synthesis of fused heterocyclic systems. A notable pathway involves the nucleophilic attack of the pyridine ring's nitrogen atom onto the appended aldehyde's carbonyl carbon. acs.org This type of intramolecular pyridine-aldehyde cyclization is often reversible and highly dependent on pH. nih.gov

Under acidic conditions, protonation of the initially formed hydroxyl group in the cyclized intermediate stabilizes a fused pyridinium-heterocycle. acs.org Conversely, under basic conditions, the equilibrium shifts back toward the ring-opened, aldehyde form. This pH-controlled reversible cyclization provides a method for "masking" the aldehyde group, which can be released under specific conditions to allow for further chemical transformations. nih.gov This pathway is particularly relevant for pyridine aldehydes where the side chain is flexible enough to allow the aldehyde to come into proximity with the ring nitrogen. researchgate.net

Chemo- and Regioselectivity Studies in Derivatization

Information regarding specific studies on the chemo- and regioselectivity of this compound is not available in the reviewed scientific literature.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,6-Dimethoxypyridine-3-carboxaldehyde, offering unambiguous insights into its molecular framework. Through various NMR experiments, researchers can map out the proton and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals for each type of proton. The aldehydic proton characteristically appears as a singlet at approximately 10.33 ppm, a downfield shift indicative of its electron-deficient environment. The two aromatic protons on the pyridine (B92270) ring are magnetically non-equivalent and appear as doublets. The proton at the 4-position (H-4) resonates at around 8.16 ppm, while the proton at the 5-position (H-5) is observed further upfield at 6.45 ppm. The coupling between these two protons results in a shared coupling constant of J = 8.4 Hz. The two methoxy (B1213986) groups, being chemically equivalent, produce a sharp singlet at approximately 4.09 ppm, integrating to six protons.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

|---|---|---|---|---|

| -CHO | 10.33 | s (singlet) | N/A | 1H |

| H-4 (Pyridine) | 8.16 | d (doublet) | 8.4 | 1H |

| H-5 (Pyridine) | 6.45 | d (doublet) | 8.4 | 1H |

| -OCH₃ | 4.09 | s (singlet) | N/A | 6H |

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the aldehyde carbonyl carbon is readily identified by its characteristic downfield signal at 188.8 ppm. The carbon atoms of the pyridine ring appear in the aromatic region, with the methoxy-substituted carbons (C-2 and C-6) resonating at 165.7 ppm and 165.0 ppm. The aldehyde-bearing carbon (C-3) is found at 115.1 ppm. The remaining two pyridine carbons, C-4 and C-5, appear at 144.1 ppm and 106.6 ppm, respectively. The carbon atoms of the two equivalent methoxy groups give a single signal at 54.5 ppm.

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| -CHO | 188.8 |

| C-2 (Pyridine) | 165.7 |

| C-6 (Pyridine) | 165.0 |

| C-4 (Pyridine) | 144.1 |

| C-3 (Pyridine) | 115.1 |

| C-5 (Pyridine) | 106.6 |

| -OCH₃ | 54.5 |

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguously assigning the proton and carbon signals.

HSQC: This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a correlation cross-peak between the ¹H signal at 8.16 ppm and the ¹³C signal at 144.1 ppm, confirming their assignment to H-4 and C-4, respectively. Similarly, correlations would be observed for H-5/C-5, the aldehydic proton/carbon, and the methoxy protons/carbons.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling the molecular fragments. For instance, the aldehydic proton (10.33 ppm) would show correlations to the C-3 (²J) and C-4 (³J) carbons, confirming its position on the pyridine ring. The methoxy protons (4.09 ppm) would show a three-bond correlation to the C-2 and C-6 carbons they are attached to, solidifying the assignment of these carbons.

Quantitative NMR (qNMR) is a valuable analytical method that allows for the determination of the concentration of a substance without the need for a calibration curve of the same compound. By integrating the signal of a specific proton of this compound against a known concentration of an internal standard, its quantity in a reaction mixture can be accurately determined. This makes qNMR an effective tool for in-situ reaction monitoring, allowing researchers to track the consumption of the aldehyde or the formation of products over time, thereby providing crucial data for kinetic studies and reaction optimization.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₈H₉NO₃, corresponding to a monoisotopic mass of 167.05824 Da. High-Resolution Mass Spectrometry (HRMS) can confirm this elemental composition with high accuracy. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 168.0655. Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) experiments can provide further structural information by showing characteristic losses, such as the loss of a methyl group (-CH₃) or carbon monoxide (-CO).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure. The most prominent of these is the strong absorption from the aldehyde carbonyl (C=O) stretch, which appears around 1689 cm⁻¹. The presence of the pyridine ring is indicated by C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-O stretching of the methoxy groups gives rise to strong bands, typically around 1284 cm⁻¹ and 1031 cm⁻¹. Aromatic C-H stretching vibrations are also observed just above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | ~1689 |

| Aromatic (C=C, C=N) | Stretch | 1600-1400 |

| Ether (Ar-O-CH₃) | Stretch | ~1284, ~1031 |

| Aromatic (C-H) | Stretch | >3000 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. azolifesciences.combionity.comazom.com This powerful technique provides a three-dimensional map of electron density, from which the exact coordinates of each atom can be inferred, yielding unambiguous information about bond lengths, bond angles, and intermolecular interactions. bionity.comnih.gov

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam. azom.com The crystal diffracts the X-rays in a specific pattern of reflections, which is recorded by a detector. nih.gov The symmetry and spacing of these reflections provide initial information about the crystal system and the dimensions of the unit cell—the basic repeating unit of the crystal lattice. nih.gov

For a compound like this compound, one might expect a monoclinic or orthorhombic crystal system, which is common for pyridine derivatives. wikipedia.org The analysis of the reflection intensities allows for the determination of the electron density map and the ultimate refinement of the molecular structure. nih.gov This would reveal the precise bond lengths of the C-C, C-N, C-O, and C=O bonds, as well as the bond angles within the pyridine ring and the carboxaldehyde and methoxy substituents. Furthermore, the crystal packing would be elucidated, showing any intermolecular interactions such as hydrogen bonds or π-stacking that stabilize the solid-state structure.

Hypothetical Crystallographic Data for this compound

This table is illustrative and based on typical values for similar organic compounds, as specific experimental data for this compound is not currently available.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 780.1 |

| Z (molecules/cell) | 4 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of individual components within a chemical mixture. For this compound, both gas and liquid chromatography coupled with mass spectrometry serve as powerful tools for purity assessment and analytical characterization.

Gas chromatography-mass spectrometry is a premier technique for the analysis of volatile and semi-volatile compounds. scirp.org In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint. chemguide.co.uk

The direct analysis of aldehydes by GC-MS can sometimes be challenging due to their reactivity. und.edu For certain applications, derivatization with an agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to form a more stable and readily analyzable oxime derivative. und.eduacs.orgresearchgate.net

For this compound, a hypothetical GC-MS analysis would involve injection onto a non-polar or mid-polar capillary column. The retention time would be characteristic of the compound under the specific chromatographic conditions. The subsequent mass spectrum, likely obtained by electron ionization (EI), would exhibit a molecular ion peak corresponding to the mass of the molecule. The fragmentation pattern would be key to its identification, with expected cleavages adjacent to the functional groups. chemguide.co.ukwhitman.edututorchase.com Key fragments might arise from the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or the formyl radical (-CHO). libretexts.org

Illustrative GC-MS Parameters and Expected Data for this compound

This table is for illustrative purposes only and does not represent actual experimental data.

| Parameter | Illustrative Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | ~10-12 minutes |

| Expected Molecular Ion (M⁺) | m/z 167 |

| Expected Key Fragments | m/z 152 (M-CH₃), m/z 138 (M-CHO), m/z 136 (M-OCH₃) |

Liquid chromatography-mass spectrometry is a highly versatile and sensitive technique, particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds. sepscience.comnih.govbiopharmaservices.com Given the polar nature of the aldehyde and methoxy groups, as well as the pyridine nitrogen, LC-MS is an excellent method for the analysis of this compound. biopharmaservices.com

A common approach would involve reversed-phase high-performance liquid chromatography (HPLC), where the compound is separated on a hydrophobic stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of an acid like formic acid to improve peak shape. nih.govhelixchrom.com

Following chromatographic separation, the analyte would be introduced into the mass spectrometer via an atmospheric pressure ionization (API) source, such as electrospray ionization (ESI). nih.gov In positive ion mode, ESI would likely generate a protonated molecule [M+H]⁺. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of daughter ions. nih.gov

Illustrative LC-MS Parameters and Expected Data for this compound

This table is for illustrative purposes only and does not represent actual experimental data.

| Parameter | Illustrative Value |

| LC Column | 100 mm x 2.1 mm ID, 2.6 µm particle size (e.g., C18) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Retention Time | ~4-6 minutes |

| Expected Parent Ion | m/z 168 [M+H]⁺ |

| Expected MS/MS Fragments | Loss of neutral molecules like CH₂O or CO |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods, based on the principles of quantum mechanics, can be broadly categorized into ab initio and density functional theory (DFT) approaches.

Density Functional Theory (DFT) has become a primary tool for elucidating the mechanisms of chemical reactions involving pyridine (B92270) derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction, providing crucial insights into its feasibility and selectivity.

For substituted pyridines, DFT calculations have been employed to investigate a variety of reactions. For instance, studies on the triborane (B₃H₇)-mediated substitution reactions of pyridine derivatives have used DFT to propose a mechanism involving intramolecular charge transfer from the pyridine ring to the borane (B79455) unit. nih.gov This charge transfer activates the pyridine ring for subsequent functionalization. nih.gov Similarly, DFT calculations have been instrumental in understanding the mechanism of cycloaddition reactions. In a study of the reaction between p-quinone methides and alkynes with pyridine-substituted reactants, DFT calculations supported a biradical mechanism over a zwitterionic one, explaining the reaction's tolerance for both electron-rich and electron-poor alkynes. acs.org

These studies exemplify how DFT can be applied to understand the reactivity of the aldehyde and pyridine functionalities in 2,6-Dimethoxypyridine-3-carboxaldehyde, predicting how it might behave in various synthetic transformations. The methoxy (B1213986) groups at the 2- and 6-positions act as electron-donating groups, which would significantly influence the electron density of the pyridine ring and, consequently, its reaction pathways, a factor that can be precisely modeled using DFT.

Table 1: Application of DFT in Studying Reaction Mechanisms of Pyridine Derivatives

| Reaction Type | Key Mechanistic Insight from DFT | Reference |

|---|---|---|

| Triborane-mediated Substitution | Intramolecular charge transfer from pyridine to borane | nih.gov |

| [2+2] Cycloaddition | Preference for a biradical over a zwitterionic intermediate | acs.org |

| Suzuki-Miyaura Coupling | Validation of intramolecular charge transfer mechanisms | tandfonline.com |

Ab initio calculations, which are based on first principles without reliance on empirical parameters, are highly accurate methods for determining the electronic structure and equilibrium geometry of molecules. These calculations solve the Schrödinger equation approximately, providing detailed information about molecular orbitals, electron distribution, and bond parameters.

For molecules like this compound, ab initio methods can precisely compute bond lengths, bond angles, and dihedral angles. Studies on related heterocyclic compounds, such as pyridine-2,6-dicarboxamide derivatives, have utilized crystallographic data alongside computational analysis to understand conformational differences, such as the planarity of carboxamide groups attached to the pyridine ring. mdpi.com For methoxy-substituted compounds, ab initio calculations have been used to analyze intramolecular interactions, such as those between tin and oxygen atoms in methoxyphenyltrichlorostannanes, revealing electron density transfer between different parts of the molecule. researchgate.net

The electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined, which is crucial for understanding the molecule's chemical reactivity and its behavior in electronic applications.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular modeling and dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For pyridine and its derivatives, MD simulations have been used in various contexts. For example, MD simulations, in synergy with DFT, have been used to investigate the chemisorption and interaction of pyridine molecules on surfaces, revealing how they bind and orient themselves. rsc.org Other studies have used reactive force field MD to simulate the combustion of pyridine, exploring the formation of NOx at an atomic level. ucl.ac.uk In the context of biochemistry, MD simulations are crucial for understanding how molecules like substituted pyridines bind to biological targets such as enzymes. These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (like hydrogen bonds), and the role of solvent molecules in the binding process. nih.govacs.org

For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the C-C bond connecting the aldehyde group to the pyridine ring and the orientation of the methoxy groups.

Structure-Reactivity Relationship Predictions

Predicting the relationship between a molecule's structure and its chemical reactivity or biological activity is a major goal of computational chemistry. Quantitative Structure-Activity Relationship (QSAR) is a prominent method used for this purpose, especially in drug discovery. QSAR models are statistical models that correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are described by molecular descriptors.

For substituted pyridines, 3D-QSAR studies have been successfully applied to understand their inhibitory activity against enzymes. nih.gov These models use computed steric and electrostatic fields as descriptors to predict the activity of new compounds. Such studies have shown that factors like charge transfer within the molecule and the hydrophobicity of substituents are often key controlling factors for the biological activity of pyridine derivatives. nih.gov By developing a QSAR model, researchers can design new molecules with potentially enhanced activity. nih.govrsc.org

The structural features of this compound—the electron-donating methoxy groups and the electrophilic aldehyde group—can be quantified using molecular descriptors. These descriptors can then be used in QSAR models to predict its potential biological activities or specific chemical reactivities.

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, susceptibility to reaction |

| Steric | Molecular volume, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP (Partition coefficient) | Affinity for nonpolar vs. polar environments |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption wavelengths. These predictions are invaluable for structure elucidation and for interpreting experimental spectra.

The prediction of NMR spectra is a particularly powerful application of computational chemistry. escholarship.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT functionals like B3LYP, can provide accurate predictions of ¹H and ¹³C chemical shifts. researchgate.netresearchgate.net For accurate results, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts of the most stable conformers. uncw.edu The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), significantly impacts the accuracy of the predictions. researchgate.netgithub.io

Computational studies on pyridine-2,6-dicarboxylic acid have demonstrated that calculated IR, Raman, and NMR spectra show a good match with experimental data. researchgate.net This indicates that similar computational protocols could be applied to this compound to predict its ¹H and ¹³C NMR spectra, aiding in the assignment of its experimental signals. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict its UV-Visible absorption spectrum, providing information about its electronic transitions. researchgate.netmanipal.edu

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| p-Quinone Methide |

| Pyridine-2,6-dicarboxamide |

| Methoxyphenyltrichlorostannane |

Applications in Medicinal Chemistry Research

Role as a Synthetic Intermediate for Pharmaceutical Compounds

2,6-Dimethoxypyridine-3-carboxaldehyde is a key intermediate in organic and medicinal chemistry due to its reactive aldehyde functional group. cymitquimica.com This group readily participates in various chemical reactions, such as condensation and the formation of Schiff bases, which are pivotal steps in constructing more elaborate molecular architectures. The pyridine (B92270) ring itself is a common feature in many top-selling pharmaceuticals. The synthesis of these drugs often involves multi-step processes where substituted pyridines, like this compound, can serve as crucial starting materials or intermediates.

The aldehyde function allows for the introduction of diverse functionalities. For instance, condensation reactions with various amines or active methylene (B1212753) compounds can lead to a wide range of derivatives. A common reaction involves the condensation with thiosemicarbazide (B42300) to form thiosemicarbazones, a class of compounds known for their biological activities. google.com This reactivity makes this compound a valuable precursor for creating libraries of novel compounds to be screened for various pharmacological activities.

Development of Biologically Active Pyridine Derivatives

The pyridine scaffold is a privileged structure in drug discovery, and derivatives of this compound are being explored for a variety of biological effects. The inherent reactivity of the aldehyde group is exploited to synthesize a multitude of derivatives, which are then subjected to biological screening to identify promising therapeutic candidates.

Antimicrobial and Antifungal Activity Studies of Derivatives

The emergence of drug-resistant pathogens necessitates the continuous search for new antimicrobial and antifungal agents. Pyridine derivatives have shown considerable promise in this area. Schiff bases, synthesized through the condensation of an aldehyde with a primary amine, and their metal complexes are a significant class of compounds investigated for these properties.

Research has shown that Schiff bases derived from substituted pyridine aldehydes and their metal (e.g., Fe(II), Ni(II), Co(II)) complexes can act as potent antibacterial and antifungal agents. ekb.egresearchgate.net These compounds have been tested against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Aspergillus niger and Candida albicans. ekb.egnih.gov The introduction of a pyridine ring into other molecules, such as inulin, has been shown to enhance antifungal activity, suggesting the pyridine moiety is a key contributor to the biological effect. nih.gov Studies on related pyridine-2,6-dicarboxamide derivatives have also revealed significant bactericidal and fungicidal potential, with activities comparable to reference antibiotics. mdpi.com

| Compound Class | Test Organisms | Observed Activity | Reference |

|---|---|---|---|

| Pyridine-derived Schiff Bases and Metal Complexes | S. aureus, E. coli, S. pneumonia, K. pneumonia, A. niger, C. albicans | Potential antibacterial and antifungal agents. | ekb.egresearchgate.net |

| Schiff Bases of Inulin bearing Pyridine ring | Botrytis cinerea, F. oxysporum | Enhanced antifungal activity compared to inulin. | nih.gov |

| Pyridine-2,6-dicarboxamide Derivatives | Gram-positive and Gram-negative bacteria, Fungi | Significant bactericidal and fungicidal potential. | mdpi.com |

| Substituted Mannich bases of isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans | High antibacterial and antifungal activity (MIC = 6.25–12.5 μg/mL). | nih.gov |

Anticancer Research and Evaluation of Derivatives

The pyridine ring is a core component of several approved anticancer drugs, highlighting its importance in oncology research. nih.gov Consequently, derivatives synthesized from this compound are of significant interest as potential anticancer agents. Research has focused on creating novel pyridine-containing molecules and evaluating their cytotoxicity against various human cancer cell lines.

For example, novel series of pyridine-ureas have been synthesized and evaluated for their growth inhibitory activity against breast cancer (MCF-7) cells, with some compounds showing higher potency than the reference drug doxorubicin. nih.gov Similarly, pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity against a panel of tumor cell lines, including leukemia (HL-60), with some derivatives showing an IC50 value as low as 0.57 µM and exhibiting selectivity for cancer cells over normal cells. mdpi.com Other research has explored trimethoxyphenyl pyridine derivatives as tubulin inhibitors, which induce apoptosis in cancer cells; some of these compounds showed superior anti-proliferative activities to colchicine (B1669291) against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov Metal complexes of pyridine derivatives have also been investigated, with novel Thallium(III) complexes showing selective and potent cytotoxicity against human melanoma (A375) and colon adenocarcinoma (HT29) cell lines. nih.gov

| Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pyridine-urea derivative (8e) | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | nih.gov |

| Pyridine-thiazole hybrid (3) | HL-60 (Leukemia) | 0.57 | mdpi.com |

| Thallium(III) complex (C3) | A375 (Melanoma) | 7.23 | nih.gov |

| Thallium(III) complex (C1) | A375 (Melanoma) | 81.45 | nih.gov |

| Trimethoxyphenyl pyridine (VI) | HepG-2 (Liver) | 3.25 | nih.gov |

| Spiro-pyridine derivative (7) | Caco-2 (Colon) | 7.83 | nih.gov |

Enzyme Inhibition Studies of Derived Compounds

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Pyridine-based molecules have been successfully designed as inhibitors for various enzymes implicated in disease. Derivatives of this compound serve as scaffolds for developing such targeted inhibitors.

A key target in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an enzyme crucial for angiogenesis. mdpi.com Numerous studies have focused on designing pyridine derivatives as VEGFR-2 inhibitors. For instance, novel pyridine-urea compounds have been shown to inhibit VEGFR-2 at micromolar concentrations (IC50 = 3.93 ± 0.73 µM for the most active compound). nih.gov Other rationally designed pyridine derivatives have demonstrated potent VEGFR-2 inhibition with IC50 values as low as 0.12 µM, nearly equipotent to the multi-kinase inhibitor drug sorafenib. nih.gov Beyond cancer, pyridine derivatives are also explored for other targets. For example, thiosemicarbazones derived from pyridine aldehydes are known inhibitors of ribonucleotide diphosphate (B83284) reductase, an enzyme essential for DNA synthesis, which is a target in both cancer and viral diseases. researchgate.net

Ligand Design and Coordination Chemistry for Biological Systems

The nitrogen atom in the pyridine ring and other potential donor atoms in its derivatives make these molecules excellent ligands for coordinating with metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.gov Schiff bases derived from this compound are particularly effective as chelating agents.

The coordination of these ligands to metal ions like copper, nickel, cobalt, and zinc can lead to complexes with specific geometries that are crucial for their biological function. nih.govuobaghdad.edu.iq For example, pyridine-2,6-dicarboxamide is a well-known chelating ligand for a variety of metal cations. mdpi.com The study of such complexes is vital, as they have applications ranging from antimicrobial agents to anticancer drugs. ekb.egnih.gov The metal ion can play a direct role in the mechanism of action, for instance, by facilitating redox processes or by helping the molecule bind to a biological target. The investigation into the coordination chemistry of ligands derived from this compound is an active area of research for developing new metallodrugs.

Molecular Docking and Protein-Ligand Interaction Studies for Derived Compounds

To understand how these novel pyridine derivatives exert their biological effects at a molecular level, computational techniques like molecular docking are employed. rsc.org These studies simulate the interaction between a small molecule (the ligand) and the three-dimensional structure of a biological target, such as an enzyme or a receptor. aalto.fidntb.gov.ua This provides insights into the binding mode and affinity of the compound, guiding further optimization of its structure to improve potency and selectivity.

For anticancer pyridine derivatives targeting VEGFR-2, molecular docking studies have been used to predict how the compounds fit into the enzyme's active site and which specific amino acid residues they interact with. nih.gov Similarly, docking has been used to explore the binding potential of pyridine derivatives toward other cancer targets like the Eg5 enzyme. tubitak.gov.tr These computational analyses help to rationalize the observed biological activity and provide a basis for the design of new, more effective therapeutic agents. The analysis of protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, is crucial for structure-based drug design. aalto.finih.gov

Applications in Materials Science Research

Utilization in the Development of Advanced Materials

The unique combination of functional groups in 2,6-Dimethoxypyridine-3-carboxaldehyde makes it a candidate for the synthesis of specialized chemical structures that can be used in the creation of advanced materials. The aldehyde functional group is particularly reactive and can participate in a variety of condensation reactions to form larger, more complex molecules. These molecules can serve as building blocks, or monomers, for more elaborate material architectures.

The pyridine (B92270) ring itself is a valuable component in materials science due to its electronic properties and ability to coordinate with metal ions. This coordination capability allows for the design of metal-organic frameworks (MOFs) or coordination polymers. Although specific research on this compound in this context is limited, the broader class of pyridine-based ligands has been extensively used to create porous materials with applications in gas storage, catalysis, and chemical sensing. The methoxy (B1213986) groups can further influence the properties of such materials by modifying their electronic nature and solubility.

Integration into Polymeric Structures and Resins

The aldehyde functionality of this compound allows for its potential integration into various polymeric structures and resins. Aldehydes are known to react with compounds such as phenols, ureas, and melamines to form thermosetting resins. In this context, this compound could be used as a specialty comonomer to impart specific properties to the resulting polymer.

For instance, the incorporation of the dimethoxypyridine moiety into a polymer backbone could enhance its thermal stability, alter its solubility, or introduce sites for post-polymerization modification. The nitrogen atom in the pyridine ring can also act as a site for quaternization, leading to the formation of poly-ionic liquids or materials with antimicrobial properties. While specific examples of polymers derived from this particular aldehyde are not prevalent in current literature, the fundamental reactivity of the aldehyde group suggests this as a plausible area of research and development.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Reactant(s) | Potential Polymer/Resin | Potential Properties |

| Condensation Polymerization | Phenols | Phenolic Resins | Enhanced thermal stability, altered solubility |

| Condensation Polymerization | Urea, Melamine | Amino Resins | Increased cross-linking density, modified surface properties |

| Wittig Reaction | Phosphonium ylides | Poly(phenylene vinylene) derivatives | Conjugated polymers with potential optoelectronic applications |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Functionalized polymers | Platforms for further chemical modification |

Role in the Synthesis of Novel Functional Materials

The synthesis of novel functional materials often relies on the use of versatile building blocks that can be chemically transformed into molecules with desired properties. This compound serves as such a precursor. Its aldehyde group can be readily converted into other functional groups, such as alcohols, carboxylic acids, or imines, through standard organic transformations.

These transformations open up pathways to a wide array of derivatives with potential applications. For example, reaction with amines can produce Schiff bases, which are known to form stable complexes with a variety of metal ions. These metal complexes can exhibit interesting magnetic, optical, or catalytic properties. Furthermore, the pyridine nitrogen provides a coordination site, allowing for the formation of multimetallic or supramolecular assemblies.

Optoelectronic Properties of Materials Derived from this compound

The pyridine ring is an electron-deficient aromatic system, and when substituted with electron-donating groups like methoxy groups, it can participate in intramolecular charge transfer (ICT) processes. This property is of significant interest in the field of optoelectronics. While direct studies on the optoelectronic properties of materials derived from this compound are scarce, the general principles of molecular design for optoelectronic materials suggest its potential.

By reacting the aldehyde group to extend the conjugation of the system, for example, through Knoevenagel or Wittig reactions, it is possible to create molecules that absorb and emit light at various wavelengths. The resulting materials could potentially be used as organic light-emitting diodes (OLEDs), fluorescent sensors, or components in dye-sensitized solar cells. The electronic properties of such materials would be tunable by modifying the substituents on the pyridine ring and the groups attached to the former aldehyde position.

Table 2: Hypothetical Optoelectronic Properties of Derivatives

| Derivative Type | Synthetic Route from Aldehyde | Potential Optoelectronic Property | Potential Application |

| Stilbene-like derivative | Wittig reaction | Fluorescence, Non-linear optics | Organic Light-Emitting Diodes (OLEDs) |

| Schiff Base Metal Complex | Condensation with an amine, followed by metal coordination | Phosphorescence, Electroluminescence | Light-Emitting Electrochemical Cells (LECs) |

| Merocyanine-type dye | Knoevenagel condensation | Solvatochromism, Photochromism | Dyes for solar cells, Molecular switches |

| Chalcone derivative | Claisen-Schmidt condensation | Second-harmonic generation | Non-linear optical materials |

Applications in Agrochemical Research

Use as an Intermediate in Agrochemical Synthesis

Substituted pyridine (B92270) aldehydes are recognized as important intermediates for the synthesis of a variety of chemical compounds, including those with applications in agriculture. google.com The 2,6-Dimethoxypyridine-3-carboxaldehyde molecule possesses key features that make it a versatile building block in synthetic chemistry. The aldehyde functional group is highly reactive and can undergo a wide range of chemical transformations, such as oxidation, reduction, and condensation reactions. This allows chemists to readily construct more complex molecular architectures.

For instance, the aldehyde group can be converted into imines, oximes, or hydrazones, which are common linkages in biologically active molecules. google.com It can also serve as a handle for carbon-carbon bond-forming reactions, enabling the elaboration of the pyridine core into larger, more complex structures. The methoxy (B1213986) groups on the pyridine ring at positions 2 and 6 influence the electronic properties of the ring and can direct subsequent chemical reactions, offering a level of control in the synthesis of specifically targeted molecules. researchgate.net This strategic placement of functional groups makes this compound a valuable precursor for creating libraries of novel compounds to be screened for agrochemical activity. nih.gov

Development of Crop Protection Agents

The pyridine scaffold is a well-established "privileged structure" in the design of new crop protection agents. researchgate.net Its presence is noted in numerous commercial fungicides, herbicides, and insecticides. researchgate.net The development of novel agents often involves modifying a core structure like this compound to optimize biological activity and selectivity.

Research has shown that this compound itself exhibits antifungal properties. In laboratory settings, it has demonstrated the ability to inhibit the growth of fungi such as Candida albicans and Aspergillus parasiticus. cymitquimica.com Aspergillus species are known plant pathogens that can cause disease and produce mycotoxins in a variety of crops. The intrinsic antifungal activity of this compound suggests its potential as a lead structure for the development of new fungicides. By using it as a starting point, researchers can synthesize derivatives with enhanced potency, a broader spectrum of activity against various plant pathogens, and improved properties for agricultural application.

Herbicidal and Pesticidal Activity of Derivatives

While this compound is primarily noted for its antifungal potential, its structure serves as a template for derivatives with a wide range of pesticidal activities. The field of agrochemical research has produced numerous examples of how modifications to the pyridine ring lead to potent herbicides and insecticides. semanticscholar.orgnih.gov

Herbicidal Activity: Many commercial herbicides contain a pyridine ring, which is often crucial for their mode of action. google.com For example, derivatives such as pyrido[2,3-d]pyrimidines, which can be synthesized from pyridine precursors, have shown significant herbicidal activity. semanticscholar.org Research into novel 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivatives has also yielded potent herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target in weed control. nih.gov The functional groups on this compound provide the chemical handles needed to synthesize such complex derivatives for screening and development as new herbicidal agents.

Pesticidal Activity: The pyridine core is central to the neonicotinoid class of insecticides, among the most widely used in the world. nih.gov The development of new insecticides often focuses on creating novel pyridine derivatives to overcome insect resistance and improve safety profiles. Synthetic strategies can utilize pyridine aldehydes to construct complex thieno[2,3-c]isoquinolines and other heterocyclic systems that have demonstrated insecticidal effects against pests like aphids. nih.gov The structural framework of this compound is therefore highly relevant for the design and synthesis of next-generation insecticides.

Future Research Directions and Emerging Trends

Catalytic Applications of 2,6-Dimethoxypyridine-3-carboxaldehyde Derivatives

The development of novel catalysts is a cornerstone of chemical research, and derivatives of this compound are emerging as promising candidates. The pyridine (B92270) nitrogen and the oxygen atoms of the methoxy (B1213986) groups can act as coordination sites for metal ions, making these derivatives suitable for use as ligands in catalysis.

Future research will likely focus on synthesizing chiral derivatives of this compound to be used as ligands in asymmetric catalysis. These catalysts could be employed in a variety of stereoselective reactions, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, to produce enantiomerically pure compounds, which are highly valuable in the pharmaceutical industry.

Furthermore, the incorporation of this compound derivatives into metal-organic frameworks (MOFs) is another promising avenue. nih.gov The resulting MOFs could exhibit unique catalytic properties, such as shape- and size-selective catalysis, due to the defined porous structure of the framework. nih.gov Research in this area could lead to the development of highly efficient and reusable catalysts for a wide range of chemical transformations.

Sustainable Synthesis Approaches for this compound

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound. mdpi.commostwiedzy.pl Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant amounts of waste.

One promising approach is the use of biocatalysis, which employs enzymes or whole microorganisms to carry out chemical transformations. mdpi.com Researchers may explore the use of engineered enzymes to catalyze the selective oxidation of a methyl group on a substituted pyridine precursor to an aldehyde, or the selective methoxylation of a dihydroxypyridine derivative. This would not only reduce the environmental impact but could also lead to higher yields and selectivities.

Another area of focus will be the development of continuous flow synthesis methods. mdpi.com Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. mdpi.com The development of a continuous flow process for the synthesis of this compound could make its production more efficient and cost-effective. Additionally, microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and energy consumption. davidpublisher.com

Development of Novel Methodologies for Derivatization

The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations, making it an ideal starting material for the synthesis of a diverse library of derivatives. cymitquimica.com Future research will focus on developing novel and efficient methodologies for the derivatization of this compound.

One area of interest is the use of multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules from three or more starting materials in a single step, which can significantly reduce the number of synthetic steps and the amount of waste generated. nih.gov The development of new MCRs involving this compound could provide rapid access to a wide range of novel heterocyclic compounds with potential biological activities.

Furthermore, the application of C-H activation reactions for the derivatization of the pyridine ring is a promising area of research. C-H activation allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, without the need for pre-functionalized starting materials. This approach could be used to introduce a variety of substituents onto the pyridine ring of this compound, leading to the synthesis of novel derivatives with unique properties.

Exploration of New Biological Targets and Therapeutic Areas

Pyridine-based compounds are a common feature in many approved drugs, highlighting the therapeutic potential of this heterocyclic scaffold. dovepress.com While this compound has shown some antifungal activity, its full therapeutic potential remains largely unexplored. cymitquimica.com

Future research will focus on synthesizing libraries of derivatives of this compound and screening them against a wide range of biological targets. This could lead to the discovery of new drug candidates for a variety of diseases. For example, derivatives of this compound could be designed to target specific enzymes, such as kinases or proteases, which are known to be involved in the pathogenesis of cancer and other diseases. nih.gov

Moreover, the unique electronic properties of the 2,6-dimethoxypyridine (B38085) scaffold could be exploited to design molecules that interact with specific biological targets. The electron-donating methoxy groups can influence the binding affinity and selectivity of the molecule for its target. This could lead to the development of more potent and selective drugs with fewer side effects.

Advanced Computational Methodologies for Drug Discovery and Material Design

Computational methods are playing an increasingly important role in chemical research, from the prediction of molecular properties to the design of new materials and drugs. materialsciencejournal.org In the context of this compound, advanced computational methodologies will be instrumental in accelerating the pace of discovery.

Density functional theory (DFT) calculations can be used to study the electronic structure and reactivity of this compound and its derivatives. materialsciencejournal.org This information can be used to predict their spectroscopic properties, reaction mechanisms, and potential as ligands in catalysis. materialsciencejournal.orgmdpi.com Molecular docking simulations can be used to predict the binding affinity of these compounds for specific biological targets, which can help to prioritize compounds for experimental testing. materialsciencejournal.org

Furthermore, computational methods can be used to design new materials with desired properties. For example, the properties of polymers derived from this compound could be predicted using computational models. This could guide the synthesis of new materials with applications in areas such as electronics, energy storage, and drug delivery.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

In the context of this compound, AI and ML algorithms could be used to predict the biological activity of its derivatives based on their chemical structure. aps.orgaps.orgnih.gov This could help to identify promising drug candidates from large virtual libraries of compounds, reducing the time and cost of drug discovery.

Furthermore, AI and ML can be used to optimize synthetic routes for this compound and its derivatives. rsc.orgresearchgate.net By analyzing existing reaction data, these algorithms can predict the optimal reaction conditions for a given transformation, leading to higher yields and purities. rsc.orgresearchgate.net As AI and ML technologies continue to mature, their integration into the research of this compound will undoubtedly lead to exciting new discoveries.

常见问题

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential aldehyde volatility. For exothermic reactions (e.g., Friedel-Crafts alkylation), employ temperature-controlled reactors and inert solvents (e.g., DMF or THF). Neutralize waste with bisulfite to deactivate residual aldehydes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.